molecular formula C7H10ClN B2900347 1-(3-chloropropyl)-1H-pyrrole CAS No. 89850-53-3

1-(3-chloropropyl)-1H-pyrrole

Cat. No. B2900347
CAS RN: 89850-53-3
M. Wt: 143.61
InChI Key: VBNLJZUMBKLGCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(3-chloropropyl)-1H-pyrrole” would be a pyrrole molecule with a 3-chloropropyl group attached to one of its carbon atoms. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. The 3-chloropropyl group is a three-carbon chain with a chlorine atom attached .


Molecular Structure Analysis

The molecular structure of “1-(3-chloropropyl)-1H-pyrrole” would consist of a pyrrole ring with a 3-chloropropyl group attached to one of its carbon atoms. The exact structure would depend on the position of the 3-chloropropyl group on the pyrrole ring .


Chemical Reactions Analysis

The chemical reactions of “1-(3-chloropropyl)-1H-pyrrole” would likely involve the reactivity of the pyrrole ring and the 3-chloropropyl group. Pyrrole is known to undergo electrophilic substitution reactions, while the chlorine atom in the 3-chloropropyl group could be displaced in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-chloropropyl)-1H-pyrrole” would depend on its molecular structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Structural Characterization : A study on the synthesis and characterization of a pyrrole derivative, similar to 1-(3-chloropropyl)-1H-pyrrole, demonstrates the use of spectroscopic techniques like NMR and FT-IR, along with X-ray diffraction for structural analysis. This process exemplifies the approach to studying pyrrole derivatives (Louroubi et al., 2019).

Electrochemical and Material Properties

  • Electrochemical Synthesis and Properties : Another study explores the electrochemical synthesis of a N-linked polybispyrroles compound based on a derivative of 1-(3-chloropropyl)-1H-pyrrole, focusing on its electrochromic and ion receptor properties. This indicates potential applications in materials science, particularly in electronic and sensory devices (Mert et al., 2013).

Fluorescence and Polymers

  • Luminescent Polymers : The study of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, which are related to the 1-(3-chloropropyl)-1H-pyrrole structure, reveals their solubility in organic solvents and strong fluorescence. These characteristics are significant for applications in optoelectronics and material science (Zhang & Tieke, 2008).

Reactivity and Molecular Studies

  • Molecular Reactivity : Research on a compound structurally similar to 1-(3-chloropropyl)-1H-pyrrole focuses on its reactivity and molecular properties using DFT calculations and molecular dynamics simulations. This provides insights into the chemical behavior of such compounds, which can inform various chemical synthesis processes (Murthy et al., 2017).

Corrosion Inhibition

  • Corrosion Inhibition : A study on a pyrrole derivative reveals its potential as a corrosion inhibitor for steel surfaces. This suggests that similar compounds, like 1-(3-chloropropyl)-1H-pyrrole, could be explored for protective applications in industrial contexts (Tiwari et al., 2013).

Safety And Hazards

The safety and hazards of “1-(3-chloropropyl)-1H-pyrrole” would depend on its physical and chemical properties. For example, if it is a volatile liquid, it could pose a risk of inhalation. If it is a solid, it could pose a risk of skin or eye irritation .

Future Directions

The future directions for research on “1-(3-chloropropyl)-1H-pyrrole” would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

1-(3-chloropropyl)pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN/c8-4-3-7-9-5-1-2-6-9/h1-2,5-6H,3-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNLJZUMBKLGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloropropyl)-1H-pyrrole

Citations

For This Compound
4
Citations
K MATOBA, M SHIBATA, T YAMAZAKI - … and Pharmaceutical Bulletin, 1982 - jstage.jst.go.jp
Quinoline N-oxide was treated with 1H-pyrrole in the presence of acetic anhydride to give 2-(2 [1H] pyrrolyl) quinoline (Ib) in 37.4% yield. In the reaction of Ib and 2-chloroethyl tosylate (…
Number of citations: 4 www.jstage.jst.go.jp
的場勝英, 柴田美穂子, 山崎高應 - Chemical and Pharmaceutical …, 1982 - jlc.jst.go.jp
Quinoline N-oxide was treated with 1H-pyrrole in the presence of acetic anhydride to give 2-(2 [1H] pyrrolyl) quinoline (Ib) in 37.4% yield. In the reaction of Ib and 2-chloroethyl tosylate (…
Number of citations: 3 jlc.jst.go.jp
Q Ye, J Cao, X Zhou, D Lv, Q He, B Yang… - Bioorganic & medicinal …, 2009 - Elsevier
A series of novel 7-azaindazolyl-indolyl-maleimides were synthesized and evaluated for their antiproliferative activity in vitro against various human cancer cell lines and protein kinase …
Number of citations: 35 www.sciencedirect.com
AS Wasmuth - 2006 - search.proquest.com
The ability of the catalytic, asymmetric acyl halide-aldehyde cyclocondensation (AAC) reaction to produce stereoenriched β-lactone products has found extensive utility in natural …
Number of citations: 5 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.